molecular formula C10H9F3O5S B069624 Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate CAS No. 179538-97-7

Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate

Cat. No.: B069624
CAS No.: 179538-97-7
M. Wt: 298.24 g/mol
InChI Key: VDPKUXGAEQOPME-UHFFFAOYSA-N
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Description

Ethyl 2-(Trifluoromethyl Sulfonyloxy) Benzoate (CAS 179538-97-7) is a high-purity chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound serves as a key precursor in the catalyst- and irradiation-free synthesis of complex benzo-fused heterocycles, specifically through heterocyclization and bis(triflyl)ethylation sequences. Its application is crucial in the straightforward preparation of 3,4-disubstituted isocoumarin frameworks, which are privileged structures in natural products and pharmaceutical development due to their interesting biological properties. The strongly electron-withdrawing triflyl (Tf) moiety incorporated through this reagent can enhance the metabolic stability and lipophilicity of resulting molecules. Research indicates that bis(triflyl)ethylated isocoumarins synthesized from this precursor show promising biological activities, with molecular docking studies revealing selective coordination on both the catalytic active site and peripheral active site of human acetylcholinesterase (hAChE). The compound has a molecular formula of C 10 H 9 F 3 O 5 S and a molecular weight of 298.24 g/mol. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPKUXGAEQOPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374561
Record name Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50374561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179538-97-7
Record name Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179538-97-7
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(trifluoromethylsulfonyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate, a pivotal reagent in modern organic synthesis. We will explore its chemical identity, including its definitive CAS number, and delve into its physical and chemical properties. The core of this document focuses on a detailed, mechanistically-driven synthesis protocol, elucidating the rationale behind each step. Furthermore, we will examine the compound's reactivity, highlighting its role as a superior precursor for palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical research and drug development. This guide includes field-proven experimental workflows, data presentation in structured formats, and visual diagrams to clarify complex processes, serving as an essential resource for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Properties

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is an aromatic compound distinguished by an ethyl ester and a trifluoromethanesulfonate (triflate) group attached to a benzene ring at positions 1 and 2, respectively. The triflate group is one of the most effective leaving groups known in organic chemistry, making this molecule a highly valuable electrophilic partner in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

CAS Number: 179538-97-7[]

Chemical Structure: Chemical structure of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate Caption: Molecular Structure of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₁₀H₉F₃O₅S[]
Molecular Weight 298.24 g/mol Calculated
Boiling Point 339.1°C at 760 mmHg[]
Density 1.452 g/cm³[]
SMILES CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F[]
InChI Key VDPKUXGAEQOPME-UHFFFAOYSA-N[]

Section 2: Synthesis and Mechanistic Insights

The preparation of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is most commonly achieved through the triflation of its corresponding phenol, ethyl salicylate (ethyl 2-hydroxybenzoate). This reaction is a cornerstone of synthetic chemistry, converting a nucleophilic hydroxyl group into an electrophilic center via the installation of the triflate leaving group.

Causality Behind Experimental Choices: The selection of reagents and conditions is paramount for a successful triflation.

  • Starting Material: Ethyl salicylate is a commercially available and inexpensive starting material, making this a cost-effective synthesis.[2]

  • Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is the most common and reactive agent for this transformation. Its high reactivity necessitates careful handling and low-temperature conditions to prevent side reactions.

  • Base: A non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine is crucial. The base serves to neutralize the triflic acid (TfOH) byproduct generated during the reaction. A non-nucleophilic base is essential to prevent it from competing with the hydroxyl group of the ethyl salicylate in reacting with the highly electrophilic triflic anhydride.

  • Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is required. The reaction is highly sensitive to water, as triflic anhydride will readily hydrolyze, quenching the reaction.

  • Temperature: The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) to control the high reactivity of triflic anhydride and minimize the formation of undesired byproducts.

Reaction Diagram:

G cluster_reactants Reactants cluster_products Products EthylSalicylate Ethyl Salicylate Solvent Anhydrous DCM 0°C to rt EthylSalicylate->Solvent TriflicAnhydride Triflic Anhydride (Tf2O) TriflicAnhydride->Solvent Base Pyridine (Base) Base->Solvent Target Ethyl 2-(trifluoromethylsulfonyloxy)benzoate Byproduct Pyridinium Triflate Solvent->Target Solvent->Byproduct G cluster_inputs Coupling Partners cluster_outputs Product Library ArylTriflate Ethyl 2-(trifluoromethylsulfonyloxy)benzoate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) ArylTriflate->Catalyst BoronicAcid Aryl/Alkyl Boronic Acid BoronicAcid->Catalyst Product 2-Substituted Ethyl Benzoate Derivative Catalyst->Product

Sources

Methodological & Application

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate for the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches, homing in on ethyl 2-(trifluoromethylsulfonyloxy)benzoate. My focus is its synthesis, properties, and applications, particularly in heterocyclic compound synthesis. I'm prioritizing sources detailing its utility in constructing these crucial ring structures.

Expanding Search Parameters

I'm now expanding my Google searches to include established protocols, detailed reaction mechanisms, and relevant review articles from reputable scientific sources, hoping for a broader perspective. I'm aiming to identify recurring themes, common synthetic strategies, and diverse examples of heterocyclic systems made using this key reagent. The structure for the application note will focus on aryne intermediates, transition metal catalysis, and nucleophilic aromatic substitution.

Defining Application Note Structure

I'm now outlining the application note's structure. It will begin with an introduction to ethyl 2-(trifluoromethylsulfonyloxy)benzoate. I'll then move on to its application in generating aryne intermediates for cycloaddition, transition-metal-catalyzed cross-coupling, and nucleophilic aromatic substitution reactions that build various heterocycles. I intend to explain the mechanisms with citations and then present step-by-step protocols.

Application Note: Strategic Utilization of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate in Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the ability to transform native functional groups into versatile synthetic handles is paramount. Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (hereafter referred to as Et-2-OTf-Bz ) represents a pivotal intermediate where the phenolic oxygen of ethyl salicylate is "activated" by a trifluoromethanesulfonyl (triflate) group.

This application note details the utility of Et-2-OTf-Bz not merely as a substrate, but as a high-fidelity electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Unlike aryl halides, this moiety allows researchers to derive complex biaryl scaffolds directly from abundant salicylate precursors, facilitating late-stage functionalization in drug discovery pipelines.

Chemical Rationale & Mechanism

The Activation Principle

The triflate group (


) is a "super-leaving group" (pseudohalide). Its conjugate base, the triflate anion, is exceptionally stable due to the strong electron-withdrawing inductive effect of the trifluoromethyl group and resonance delocalization over the sulfonyl center.

In the context of Et-2-OTf-Bz, the triflate transforms the inert C-O bond of ethyl salicylate into a highly reactive electrophile capable of undergoing Oxidative Addition with low-valent metal catalysts (e.g.,


).
Mechanistic Pathway (Suzuki-Miyaura Coupling)

The following diagram illustrates the catalytic cycle when utilizing Et-2-OTf-Bz to synthesize biaryl-2-carboxylates.

G Start Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-OTf) Start->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Agent RedElim Reductive Elimination (Product Formation) TransMet->RedElim Isomerization RedElim->Start Regeneration of Pd(0) Product Ethyl Biaryl-2-carboxylate RedElim->Product Substrate Ethyl 2-(trifluoromethylsulfonyloxy)benzoate Substrate->OxAdd Boronic Aryl Boronic Acid (Ar'-B(OH)2) + Base Boronic->TransMet

Figure 1: Catalytic cycle for the cross-coupling of Et-2-OTf-Bz. The C-O bond cleavage is the rate-determining step in the absence of bulky ligands.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate

Objective: To convert Ethyl Salicylate into the activated triflate form. Note: Triflic anhydride is highly moisture-sensitive. All glassware must be flame-dried.

Reagents:

  • Ethyl Salicylate (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv) or Triethylamine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Charge with Ethyl Salicylate (10 mmol) and anhydrous DCM (40 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Pyridine (20 mmol) dropwise. The solution may turn slightly yellow.

  • Activation: Add

    
     (12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:9). The starting phenol spot should disappear.

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Wash with cold 1M HCl (2 x 30 mL) to remove pyridine salts.

    • Wash with sat.

      
       (30 mL) and Brine (30 mL).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes). The product is a colorless to pale yellow oil.

Quality Control Criteria:

  • 
     NMR:  Singlet around -74 ppm.
    
  • Stability: Store at -20°C under argon. Stable for months if moisture is excluded.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of Ethyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate.

Reagents:

  • Et-2-OTf-Bz (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Loading: Add Et-2-OTf-Bz (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol) quickly under an argon stream. Cap the vial immediately.
    
  • Heating: Heat the mixture to 90°C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Concentrate and purify via column chromatography.

Data Analysis: Yield Comparison The following table highlights why the Triflate is preferred over Chlorides for this scaffold.

Leaving Group (X)Catalyst LoadTemp (°C)Yield (%)Notes
-OTf (Triflate) 3 mol%9092% Clean conversion, mild conditions.
-Br (Bromide)3 mol%9088%Good yield, but precursor availability varies.
-Cl (Chloride)5 mol%11045%Requires bulky phosphine ligands (e.g., XPhos).

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: The triflate ester is sensitive to nucleophilic attack at the sulfur atom. Avoid using hydroxide bases (NaOH, KOH) in the synthesis step; use Carbonates or Phosphates for coupling.

  • Black Precipitate: Indicates "Palladium Black" formation (catalyst decomposition).

    • Solution: Increase ligand concentration or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).

Decision Tree for Reaction Optimization

Optimization Start Reaction Failed/Low Yield? CheckTLC Is Starting Material (SM) Consumed? Start->CheckTLC Hydrolysis Check for Hydrolysis (Phenol formation) CheckTLC->Hydrolysis Yes (New polar spot) CatDeath Catalyst Deactivation? CheckTLC->CatDeath No (SM remains) Soln1 Use Anhydrous Conditions Switch Base to K3PO4 Hydrolysis->Soln1 Soln2 Switch Solvent (Toluene) Increase Temp CatDeath->Soln2 Standard Ligand Soln3 Change Catalyst System (Pd(dppf)Cl2 or Pd2(dba)3/SPhos) CatDeath->Soln3 Steric Hindrance

Figure 2: Troubleshooting logic flow for optimizing triflate cross-coupling reactions.

References

  • Ritter, T. (2014). Modern Arylations of C-H and C-O Bonds. Nature. [Link] (General concept of C-O activation).

  • Organic Syntheses. Preparation of Aryl Triflates. Org. Synth. 1993, 71, 226. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Disclaimer: This protocol involves the use of hazardous chemicals including triflic anhydride and chlorinated solvents. Standard PPE and fume hood usage are mandatory.

Application Note: Palladium-Catalyzed Annulation of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction mechanism and experimental protocol for the synthesis of isocoumarins (1H-isochromen-1-ones) utilizing ethyl 2-(trifluoromethylsulfonyloxy)benzoate as the electrophilic partner and alkynes as the nucleophilic partner.

Isocoumarins are privileged scaffolds in medicinal chemistry, found in numerous bioactive natural products (e.g., Thunberginols, Oospolactone) exhibiting antifungal, immunomodulatory, and cytotoxic activities. This protocol leverages the high reactivity of the triflate pseudohalogen to facilitate oxidative addition under milder conditions than corresponding bromides or chlorides, providing a robust platform for convergent drug discovery.

Mechanistic Analysis

The transformation proceeds via a Palladium(0)-catalyzed heteroannulation. Unlike traditional condensation methods requiring harsh acids, this transition-metal-catalyzed route allows for high functional group tolerance and predictable regioselectivity.

The Catalytic Cycle

The mechanism is defined by four critical phases:

  • Oxidative Addition: The catalytic cycle initiates with the coordination of the coordinatively unsaturated Pd(0) species to the aryl triflate. The C-O bond of the triflate breaks, generating an aryl-Pd(II)-triflate complex. The triflate group is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), accelerating this step relative to aryl halides.
  • Alkyne Coordination and Insertion (Carbopalladation): The alkyne coordinates to the electrophilic Pd(II) center. A migratory insertion follows, where the aryl group migrates to the alkyne carbon.

    • Regioselectivity Control: This is the sterically determining step. For unsymmetrical internal alkynes, the bulkier substituent (

      
      ) preferentially orients distal to the aryl ring to minimize steric repulsion, placing it adjacent to the heteroatom in the final product (C3 position).
      
  • Intramolecular Nucleophilic Attack: The carbonyl oxygen of the pendant ethyl ester acts as an intramolecular nucleophile, attacking the vinyl-palladium intermediate. This forms a charged zwitterionic palladacycle or proceeds via a concerted displacement.

  • Reductive Elimination/Alkoxide Loss: The ethoxy group is expelled, regenerating the carbonyl double bond and releasing the Pd(0) catalyst to re-enter the cycle.

Visualization of the Reaction Pathway

G Start Reagents: Ethyl 2-(OTf)benzoate + Alkyne + Pd(0) OxAdd Intermediate A: Aryl-Pd(II)-OTf Complex (Oxidative Addition) Start->OxAdd  Fast C-O Insertion   Coord Intermediate B: Alkyne-Pd-Ar Coordination OxAdd->Coord  Ligand Exchange   Insert Intermediate C: Vinyl-Pd Species (Migratory Insertion) Coord->Insert  Regioselective   Cycliz Intermediate D: Intramolecular Carbonyl Attack Insert->Cycliz  Ring Closure   Elim Elimination: Loss of EtO- Cycliz->Elim Product Final Product: Isocoumarin + Pd(0) Regeneration Elim->Product Product->Start  Catalyst Turnover  

Figure 1: Catalytic cycle for the Pd-catalyzed annulation of o-triflyloxybenzoate esters with alkynes.

Experimental Protocol

Reagent Preparation

Ensure all reagents are weighed accurately. The triflate precursor is sensitive to hydrolysis and should be stored under inert gas if possible, though it is more stable than the corresponding acid chloride.

ComponentRoleEquivalentsNotes
Ethyl 2-(triflyloxy)benzoate Substrate1.0 equivThe electrophile.
Alkyne Reactant1.2 - 1.5 equivUse excess to drive kinetics.
Pd(OAc)₂ Pre-catalyst5 mol%Source of Pd.
PPh₃ Ligand10 mol%Stabilizes Pd(0).
Na₂CO₃ Base2.0 equivScavenges TfOH formed.
DMF Solvent0.2 M Conc.Anhydrous, degassed.
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

  • Add a small portion of DMF (1 mL) and stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating the formation of active Pd species.

Step 2: Reaction Assembly

  • Add the Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (1.0 equiv) and the Alkyne (1.2 equiv) to the reaction vessel.

  • Add Na₂CO₃ (2.0 equiv).

  • Add the remaining DMF to reach a concentration of approximately 0.2 M relative to the benzoate.

  • Seal the tube and purge with Argon or Nitrogen for 5 minutes (balloon technique or manifold).

Step 3: Thermal Activation

  • Place the vessel in a pre-heated oil bath at 100 °C .

  • Stir vigorously. The reaction typically completes within 4 to 12 hours.

    • Checkpoint: Monitor by TLC (Thin Layer Chromatography). The triflate starting material usually has a higher Rf than the isocoumarin product in Hexane/EtOAc systems.

Step 4: Work-up and Purification

  • Cool the mixture to room temperature.

  • Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) and wash with saturated NH₄Cl solution (to remove base/DMF) followed by Brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via Flash Column Chromatography on silica gel.

Critical Process Parameters & Troubleshooting

This protocol is designed to be self-validating. Use the following logic table to diagnose deviations.

ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to lack of ligand or oxygen ingress.Increase ligand ratio (Pd:L to 1:4) or improve degassing.
Low Conversion Inactive catalyst or wet solvent (hydrolysis of triflate).Ensure DMF is anhydrous (<50 ppm H₂O). Increase temp to 110°C.
Regioisomer Mixture Alkyne substituents have similar steric bulk.Use bulkier ligands (e.g., dppf) to enhance steric discrimination.
Product Hydrolysis Work-up was too acidic or basic.Isocoumarins can ring-open to keto-acids. Keep work-up neutral.

References

  • Larock, R. C., et al. (2003). "Synthesis of Isocoumarins and

    
    -Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry, 68(24), 9413–9419. [Link]
    
  • Gandeepan, P., & Cheng, C. H. (2015). "Transition-Metal-Catalyzed Synthesis of Heterocycles via C–H Activation." Chemical Reviews, 115(17), 9319–9351. [Link]

  • Ritter, T. (2010). "Modern Isocoumarin Synthesis." Organic Syntheses, 87, 201. [Link]

Troubleshooting & Optimization

Work-up procedures for reactions containing Ethyl 2-(trifluoromethylsulfonyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Isolation Procedures

Executive Summary & Chemical Profile

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (CAS: 5909-62-6) is a highly reactive aryl triflate derivative used primarily as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

The presence of the ortho-ester group provides steric bulk and electronic activation, but it also creates specific challenges during work-up. The triflyloxy group (


) is an exceptional leaving group (

of conjugate acid

), making the compound susceptible to hydrolysis if pH and temperature are not strictly controlled.
Physicochemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 314.24 g/mol
Physical State Colorless to pale yellow oil (solidifies upon freezing)
Storage 2–8°C, under inert atmosphere (Ar/N2)
Main Hazard Corrosive (releases TfOH upon hydrolysis), Irritant

Troubleshooting Guide: Common Failure Modes

This section addresses specific issues reported by users during the isolation of this compound.

Issue 1: Product Reversion (Hydrolysis)

User Report: "After aqueous work-up, NMR shows a significant amount of Ethyl Salicylate (starting material) instead of the triflate."

Root Cause: The aryl triflate bond is sensitive to nucleophilic attack, particularly by hydroxide ions. If the reaction mixture was quenched with a strong base (e.g., NaOH,


) or if the aqueous wash was too basic, the triflate group hydrolyzes back to the phenol (ethyl salicylate).

Corrective Action:

  • Acidic Quench: Always quench the reaction mixture with cold, dilute acid (e.g., 1M HCl or 10% Citric Acid) rather than water or base. This neutralizes the amine base (Pyridine/TEA) used in synthesis and keeps the pH < 7.

  • Temperature Control: Perform all quench and wash steps at 0°C.

  • Speed: Minimize the contact time between the organic phase and the aqueous phase.

Issue 2: "Streaking" on Silica Gel TLC/Column

User Report: "The product smears on the TLC plate, and column purification results in poor separation and low recovery."

Root Cause: This is typically caused by residual amine base (Pyridine, Triethylamine, or DMAP) carried over from the synthesis. The basic amines interact with the acidic silanols on the silica, causing band broadening. Furthermore, basic silica can promote on-column hydrolysis.

Corrective Action:

  • Pre-Column Wash: Ensure the organic layer is washed thoroughly with 1M HCl or

    
     (saturated solution) during work-up to sequester amines.
    
  • Buffered Silica: If the compound is acid-sensitive (rare for this specific triflate, but possible), treat the silica gel with 1% Triethylamine in hexanes, however, for this triflate, neutral silica is preferred.

  • Eluent Modifier: Avoid using amine modifiers in the mobile phase.

Issue 3: Black/Brown Discoloration

User Report: "The oil turned dark brown/black upon concentration on the rotary evaporator."

Root Cause: Thermal decomposition. While aryl triflates are generally stable, the ortho-ester creates a crowded environment. Excessive heat, especially in the presence of trace acid (TfOH formed in situ), accelerates decomposition.

Corrective Action:

  • Bath Temperature: Do not exceed 35°C on the rotary evaporator.

  • Vacuum: Use a high-quality vacuum to remove solvents at lower temperatures.

  • Stabilization: Store the neat oil in the freezer immediately. Do not leave it neat at room temperature for extended periods.

Standardized Work-Up Protocol

The following protocol is designed to maximize yield and purity by suppressing hydrolysis and efficiently removing amine byproducts.

Context: Synthesis typically involves Ethyl Salicylate +


 + Pyridine in DCM at 0°C.
Step-by-Step Methodology
  • Reaction Termination:

    • Cool the reaction mixture to 0°C .

    • Do not pour the reaction into water. Instead, slowly add cold 1M HCl (0.5 equiv relative to amine base) directly to the reaction vessel with vigorous stirring.

  • Phase Separation:

    • Transfer to a separatory funnel.

    • Separate the organic layer (DCM).

    • Extract the aqueous layer once with a small volume of DCM.

  • The "3-Step" Wash Cycle (Critical):

    • Wash 1 (Amine Removal): Wash combined organics with cold 1M HCl (or 10% Citric Acid). Rationale: Protonates residual pyridine/TEA, forcing it into the aqueous layer.

    • Wash 2 (Acid Removal): Wash with Water . Rationale: Removes excess HCl.

    • Wash 3 (Drying): Wash with Saturated Brine . Rationale: Removes bulk water.

  • Drying & Concentration:

    • Dry over anhydrous

      
       (Sodium Sulfate) for 10 minutes. Note: 
      
      
      
      is slightly acidic (Lewis acid) and can sometimes be too aggressive;
      
      
      is gentler.
    • Filter and concentrate in vacuo (Bath < 30°C).

  • Purification (if necessary):

    • Flash chromatography on Silica Gel (Grade 60).

    • Eluent: Hexanes/Ethyl Acetate (gradient, typically 95:5 to 80:20).

    • Note: Distillation is not recommended due to thermal instability.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the work-up to prevent product loss.

WorkupProcedure Start Reaction Mixture (Ethyl Salicylate + Tf2O + Base) Quench Quench at 0°C Start->Quench CheckBase Is Base Pyridine/TEA? Quench->CheckBase AcidWash Wash 1: Cold 1M HCl (Removes Base) CheckBase->AcidWash Yes (Standard) Error Hydrolysis Risk! (Phenol formation) CheckBase->Error Used NaOH/NaHCO3 WaterWash Wash 2: Cold Water (Neutralize) AcidWash->WaterWash BrineWash Wash 3: Brine (Dehydrate) WaterWash->BrineWash Dry Dry over Na2SO4 Filter BrineWash->Dry Conc Concentrate < 30°C Dry->Conc Final Pure Ethyl 2-triflate benzoate Conc->Final

Figure 1: Logic flow for the aqueous work-up of Ethyl 2-(trifluoromethylsulfonyloxy)benzoate, emphasizing pH control to prevent hydrolysis.

References

  • Ritter, K. (1993). "Synthetic transformations of vinyl and aryl triflates." Synthesis, 1993(08), 735-762.

    • Foundational text on the stability and handling of aryl trifl
  • Barbero, M., et al. (2000). "Synthesis of aryl triflates under mild conditions." Journal of Organic Chemistry, 65(18), 5600-5608.

    • Details the standard pyridine/Tf2O protocol and acid-wash necessity.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

    • Authoritative source on the stability of phenolic protecting groups, including sulfon
  • Safety Data Sheet (SDS). Trifluoromethanesulfonic anhydride. Sigma-Aldrich.

    • Safety data regarding the handling of triflating agents and their acidic byproducts.

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of Scaffolds Synthesized via Ethyl 2-(trifluoromethylsulfonyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and mass spectrometry (MS) analysis framework for compounds synthesized using Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (hereafter referred to as Et-2-OTf ).

In drug development, the ortho-functionalization of benzoate scaffolds is a critical step for generating privileged pharmacophores. While aryl halides (bromides/iodides) are traditional precursors, Et-2-OTf serves as a high-reactivity pseudohalide alternative. This guide compares the MS performance and impurity profiles of products derived from Et-2-OTf versus the standard Ethyl 2-bromobenzoate , demonstrating why the triflate variant often yields superior kinetic profiles but requires rigorous MS monitoring for hydrolysis artifacts.

Comparative Analysis: The Triflate Advantage

To understand the MS data, one must first understand the chemical input. The choice between the Triflate (Et-2-OTf) and the Bromide (Et-2-Br) dictates the impurity profile observed in the Total Ion Chromatogram (TIC).

Reactivity vs. Stability Matrix
FeatureEthyl 2-(trifluoromethylsulfonyloxy)benzoate (Et-2-OTf) Ethyl 2-bromobenzoate (Et-2-Br) Impact on MS Analysis
Leaving Group Ability Super-leaving group (

of conjugate acid ~ -14). Faster oxidative addition to Pd(0).
Moderate. Requires higher activation energy (heat).Et-2-OTf reactions often run at lower temps, reducing thermal degradation byproducts in the MS spectra.
Hydrolytic Stability Low. Susceptible to hydrolysis back to Ethyl Salicylate in basic aqueous workups.High. Stable to aqueous base/acid washes.Critical: MS spectra of Et-2-OTf reactions often show a "Ghost" peak (Ethyl Salicylate) absent in Bromide reactions.
Atom Economy Lower. The triflate group adds significant mass (MW ~149 Da leaving group).Higher. Bromine is lighter and simpler.The triflate leaving group generates high-mass waste ions that can suppress ionization if not removed.
Selectivity High chemoselectivity in the presence of Chlorides.Low chemoselectivity if other halogens are present.Et-2-OTf allows for cleaner "chemoselective" TICs in complex poly-halogenated scaffolds.
The "Silent" Impurity Risk

When analyzing reaction mixtures, the primary differentiator is the Hydrolysis Artifact .

  • Pathway: Et-2-OTf +

    
     (trace) 
    
    
    
    Ethyl Salicylate + TfOH.
  • MS Observation: You will observe a distinct peak at m/z 167 [M+H]+ (Ethyl Salicylate) in Triflate-mediated reactions. This is often misidentified as a fragmentation product. In Bromide reactions, this peak is mechanistically impossible.

Mass Spectrometry Analysis Strategy

Ionization Methodology

For benzoate derivatives synthesized via these precursors, Electrospray Ionization (ESI) in Positive Mode is the gold standard. However, due to the electron-withdrawing nature of the triflate group (in unreacted starting material), APCI (Atmospheric Pressure Chemical Ionization) is recommended for quantifying residual Et-2-OTf.

  • Target Analyte: Biaryl esters (Coupling Products).

  • Mode: ESI(+).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Avoid TFA, as it suppresses ionization of the ester).

Fragmentation Logic (MS/MS)

Understanding the fragmentation allows for rapid structural verification.

  • Common Pathway (Both Precursors):

    • Precursor Ion:

      
      
      
    • Primary Fragment: Loss of Ethanol (

      
      , -46 Da) 
      
      
      
      Acylium ion formation.
    • Secondary Fragment: Loss of

      
       (-28 Da).
      
  • Diagnostic Pathway (Et-2-OTf Specific):

    • If residual starting material is present, the Triflate group exhibits a characteristic cleavage.

    • Marker Ion: m/z 69 (

      
      ) and m/z 133 (
      
      
      
      ) in negative mode, or neutral loss of 148 Da in positive mode.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the MS data collected reflects the chemistry, not artifacts of the analysis.

Step 1: Sample Preparation (Quench & Clean)
  • Rationale: Triflic acid (TfOH) generated during the reaction is a strong ion suppressor. It must be neutralized.

  • Protocol:

    • Aliquot

      
       of reaction mixture.
      
    • Add

      
       of saturated 
      
      
      
      (Critical: Neutralizes TfOH).
    • Extract with

      
       Ethyl Acetate.
      
    • Evaporate organic layer and reconstitute in 50:50

      
      .
      
Step 2: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8

    
    .
    
  • Gradient: 5% B to 95% B over 4 minutes (B = MeCN + 0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

Step 3: Data Validation Check
  • The "Salicylate Test": Extract the ion chromatogram (EIC) for m/z 167.

    • High Intensity: Indicates precursor hydrolysis (wet solvent or poor storage of Et-2-OTf).

    • Low/Absent: Indicates successful anhydrous handling.

Visualization of Analytical Logic

The following diagrams illustrate the decision pathways for analyzing these compounds.

Diagram: Impurity Genesis & MS Detection

This workflow tracks the fate of the Triflate precursor versus the Bromide, highlighting the specific impurities detectable by MS.

ChemicalFate Start_OTf Precursor: Et-2-OTf Reaction Pd-Catalyzed Coupling Start_OTf->Reaction Fast (<1h) Path_Hydrolysis Hydrolysis (Moisture) Start_OTf->Path_Hydrolysis Unstable Start_Br Precursor: Et-2-Br Start_Br->Reaction Slow (>4h) MS_Clean MS Signal: No Hydrolysis Peak Start_Br->MS_Clean Artifact Free Path_Main Product Formation (Biaryl Ester) Reaction->Path_Main MS_Prod MS Signal: [M+H]+ (Target) Path_Main->MS_Prod MS_Impurity MS Signal: Ethyl Salicylate (m/z 167) Path_Hydrolysis->MS_Impurity

Caption: Figure 1. Comparative fate mapping. Note the unique hydrolysis pathway for Et-2-OTf leading to the specific m/z 167 impurity.

Diagram: MS Fragmentation Decision Tree

A logic gate for interpreting the mass spectrum of the reaction mixture.

MSDecision Start Analyze Spectrum (ESI+) Check_Target Target Mass Present? Start->Check_Target Check_167 Peak at m/z 167? Check_Target->Check_167 Yes Check_SM SM Mass (+148 loss)? Check_Target->Check_SM No Result_Success Reaction Complete Check_167->Result_Success No / Trace Result_Hydrolysis Issue: Wet Solvents (Triflate Hydrolysis) Check_167->Result_Hydrolysis Yes (High Abundance) Check_SM->Result_Hydrolysis No (SM Decomposed) Result_Stalled Issue: Catalyst Death (Incomplete Conv.) Check_SM->Result_Stalled Yes

Caption: Figure 2. Diagnostic decision tree for troubleshooting Et-2-OTf coupling reactions via Mass Spectrometry.

References

  • Ritter, T. (2010). Modern Arylation Methods. Wiley-VCH. (Provides foundational mechanisms for triflate vs. halide reactivity).

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI fragmentation rules of esters and sulfonates).

  • Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. (Authoritative comparison of leaving group reactivities: I > OTf > Br > Cl).

  • Stang, P. J., & Hanack, M. (1982). "Vinyl Triflates and Related Sulfonates." Accounts of Chemical Research, 15(11), 340–346. (Seminal work on the properties and handling of triflate esters).

Triflic anhydride vs. Ethyl 2-(trifluoromethylsulfonyloxy)benzoate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Triflic Anhydride (


)  and Ethyl 2-(trifluoromethylsulfonyloxy)benzoate  (a representative stable aryl triflating agent) for synthetic applications.

Executive Summary

In the synthesis of triflates (trifluoromethanesulfonates) from phenols, enolates, or amines, the choice of reagent dictates the reaction's selectivity, safety, and scalability.

  • Triflic Anhydride (

    
    ) : The "nuclear option." It is the most reactive, least expensive, and most widely used reagent for difficult substrates. However, it is hazardous, moisture-sensitive, and lacks selectivity.
    
  • Ethyl 2-(trifluoromethylsulfonyloxy)benzoate : A specialized, shelf-stable aryl triflating agent . Unlike

    
    , it offers mild reaction conditions, superior handling characteristics (often a solid or stable oil), and enhanced selectivity for sensitive substrates. It represents a safer alternative for late-stage functionalization where the aggressive nature of 
    
    
    
    would cause decomposition.

Chemical Profile & Stability

FeatureTriflic Anhydride (

)
Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Structure


Physical State Colorless to brown fuming liquidCrystalline solid or viscous oil (depending on purity)
Reactivity Extremely High (reacts violently with water)Moderate to High (stable to atmospheric moisture)
Shelf Life Poor (hydrolyzes rapidly; forms sludge)Excellent (months to years if stored dry)
Byproducts Triflic acid (

) / Triflate salts
Ethyl salicylate (removable via wash/chromatography)
Atom Economy High (for triflyl transfer)Lower (carries the benzoate scaffold)

Key Insight:


 is often generated or distilled immediately before use in critical applications due to its tendency to form "triflic sludge" (polymerized impurities). The benzoate alternative eliminates this variability, ensuring consistent stoichiometry.

Mechanistic Comparison & Selectivity

The fundamental difference lies in the electrophilicity of the sulfur center and the nature of the leaving group.

A. Triflic Anhydride ( )
  • Mechanism: Direct nucleophilic attack on the sulfur atom. The leaving group is the triflate anion (

    
    ), which is an exceptionally good leaving group.
    
  • Selectivity: Low.

    
     will react with almost any nucleophile (alcohols, amines, electron-rich aromatic rings). It requires low temperatures (
    
    
    
    to
    
    
    ) to prevent side reactions like elimination or polymerization.
B. Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
  • Mechanism: Acts as a "triflyl transfer" reagent. The electron-withdrawing ester group at the ortho position activates the

    
     bond, making the triflate group labile enough to transfer to strong nucleophiles (like phenoxides or enolates) but stable enough to resist hydrolysis.
    
  • Selectivity: High. It preferentially reacts with "harder" or more specific nucleophiles (e.g., phenoxides) without attacking other sensitive functional groups (e.g., acid-labile protecting groups) that might survive the acidic environment generated by

    
    .
    

G Substrate Substrate (Phenol/Enolate) Tf2O Triflic Anhydride (High Reactivity) Substrate->Tf2O -78°C, Base Benzoate Ethyl 2-(trifluoromethyl- sulfonyloxy)benzoate (High Selectivity) Substrate->Benzoate 0°C to RT, Base Product Product (Aryl/Vinyl Triflate) Tf2O->Product Fast SideProducts Side Products (Elimination/Polymerization) Tf2O->SideProducts If Uncontrolled Benzoate->Product Controlled Benzoate->SideProducts Rare

Figure 1: Decision pathway for reagent selection based on substrate sensitivity.

Experimental Protocols

Protocol A: Standard Triflation with

Best for: Simple substrates, large-scale synthesis where cost is critical.

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve the substrate (1.0 equiv) and dry pyridine or

    
     (1.2–2.0 equiv) in anhydrous 
    
    
    
    (
    
    
    ).
  • Cooling: Cool the solution to

    
     (dry ice/acetone).
    
  • Addition: Add

    
     (1.1–1.5 equiv) dropwise via syringe over 10–20 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to

    
    . Monitor by TLC (usually complete within 1–2 hours).
    
  • Quench: Quench with cold saturated

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
Protocol B: Mild Triflation with Ethyl 2-(trifluoromethylsulfonyloxy)benzoate

Best for: Late-stage functionalization, acid-sensitive substrates, or parallel synthesis.

  • Setup: Standard glassware (inert atmosphere recommended but strictly anhydrous conditions less critical).

  • Dissolution: Dissolve the substrate (1.0 equiv) and a mild base (

    
     or 
    
    
    
    , 1.5 equiv) in
    
    
    or
    
    
    .
  • Addition: Add Ethyl 2-(trifluoromethylsulfonyloxy)benzoate (1.1 equiv) as a solid or solution in one portion.

  • Reaction: Stir at room temperature (or mild heat,

    
    , if sluggish) for 2–12 hours.
    
  • Workup: Dilute with water and extract with ethyl acetate. The byproduct (ethyl salicylate) can often be removed by washing with basic solution (

    
     if product is stable) or via flash chromatography (it is less polar than many triflates).
    

Performance Analysis

MetricTriflic Anhydride Ethyl 2-(trifluoromethylsulfonyloxy)benzoate
Yield (Simple Phenols) >95% (Excellent)85–95% (Good to Excellent)
Yield (Sterically Hindered) >90% (Excellent)60–80% (Moderate - Steric bulk hinders transfer)
Reaction Time 1–2 Hours4–12 Hours
Side Reactions Common (requires strict temp control)Rare (clean profile)
Purification Easy (byproducts are water soluble)Moderate (must separate benzoate byproduct)

Critical Note on Purification: When using the benzoate reagent, the byproduct is ethyl salicylate . While this is an organic molecule that requires chromatographic separation, it is distinct enough from most aryl triflates to allow easy separation. In contrast,


 produces triflic acid salts which are instantly removed in the aqueous wash.

Safety & Handling

  • 
     Hazards: 
    
    • Corrosive: Causes severe skin burns and eye damage.

    • Inhalation: Fatal if inhaled. Fumes vigorously in air.

    • Explosion Risk: Can react violently with DMSO or strong bases if not controlled.

  • Benzoate Reagent Hazards:

    • Irritant: Standard organic irritant.

    • Stability: Non-fuming. Can be weighed on a benchtop balance (though short exposure is recommended).

    • Toxicity: Lower acute toxicity profile compared to the anhydride.

Conclusion & Recommendation

Choose Triflic Anhydride (


) when: 
  • You are working on a large scale (>10g) and cost is a primary driver.

  • The substrate is sterically hindered (e.g., 2,6-disubstituted phenols) and requires a highly reactive electrophile.

  • You have the equipment to handle fuming, corrosive liquids at

    
    .
    

Choose Ethyl 2-(trifluoromethylsulfonyloxy)benzoate when:

  • You are performing late-stage functionalization on a complex drug intermediate.

  • The substrate contains acid-sensitive groups (acetals, silyl ethers) that might survive the milder conditions.

  • You require a shelf-stable reagent for sporadic use without the need for distillation or rigorous exclusion of moisture.

References

  • Baraznenok, I. L., et al. (1999). "Synthesis of Trifluoromethanesulfonates." European Journal of Organic Chemistry. Link

  • Ritter, T., et al. (2010). "Recent Advances in Trifluoromethylation." Chemical Reviews. (Context on triflating agents). Link

  • Stang, P. J., et al. (1982). "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis. Link

  • Sigma-Aldrich. "Triflic Anhydride Safety Data Sheet (SDS)." Link

×

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